molecular formula C12H9NO5S B12469676 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid

6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid

Cat. No.: B12469676
M. Wt: 279.27 g/mol
InChI Key: OXMOZWPCSPORSK-UHFFFAOYSA-N
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Description

6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid is an organic compound with the molecular formula C12H9NO5S. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonic acid group (-SO3H) attached to an acenaphthylene backbone. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid typically involves the nitration and sulfonation of acenaphthylene. The nitration process introduces the nitro group, while the sulfonation process adds the sulfonic acid group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the desired substitution on the acenaphthylene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various aqueous reactions .

Properties

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

6-nitro-1,2-dihydroacenaphthylene-5-sulfonic acid

InChI

InChI=1S/C12H9NO5S/c14-13(15)9-5-3-7-1-2-8-4-6-10(19(16,17)18)12(9)11(7)8/h3-6H,1-2H2,(H,16,17,18)

InChI Key

OXMOZWPCSPORSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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